![molecular formula C17H15N3O4 B2947284 3-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874126-78-0](/img/structure/B2947284.png)
3-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide
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Description
3-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOB is a small molecule that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
Cancer Research
This compound has shown potential in cancer research due to its ability to act as a c-MET inhibitor . c-MET is a protein that has been implicated in various types of cancers, and its inhibition can potentially lead to the development of new anticancer drugs. The compound’s efficacy in inhibiting c-MET could be explored further to understand its role in cancer cell proliferation and metastasis.
Immunology
The immunomodulatory properties of this compound could be of significant interest. By affecting the c-MET pathway, it may influence immune responses, which is crucial for developing treatments for autoimmune diseases and enhancing vaccine efficacy .
Drug Development
As a part of early drug discovery, this compound could be used to synthesize a range of derivatives with potential pharmacological activities. Its core structure could serve as a scaffold for developing new drugs with improved efficacy and reduced toxicity.
properties
IUPAC Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-8-6-11(7-9-13)15-16(20-24-19-15)18-17(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWROSIPWMKCNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
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